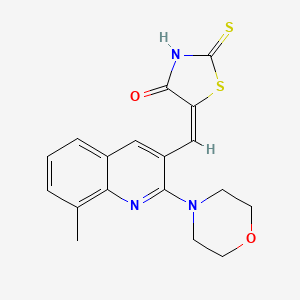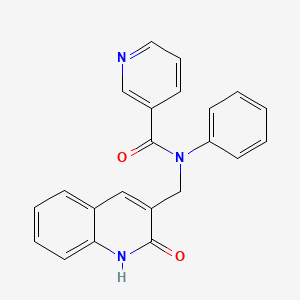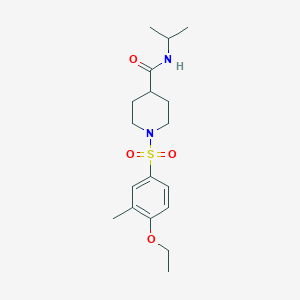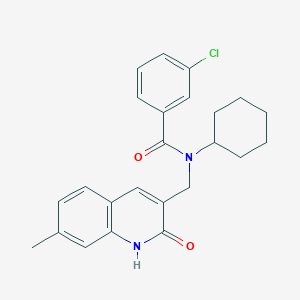
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a critical role in B-cell receptor (BCR) signaling and is essential for the survival and proliferation of B-cells.
Wirkmechanismus
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a highly selective inhibitor of BTK, which is a key component of the BCR signaling pathway. BTK plays a critical role in the activation of downstream signaling pathways that are essential for the survival and proliferation of B-cells. Inhibition of BTK by 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of proliferation of B-cells.
Biochemical and Physiological Effects:
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, high selectivity, and good tolerability. 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to have minimal off-target effects on other kinases, which is important for minimizing potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its high selectivity for BTK, which makes it a promising drug candidate for the treatment of B-cell malignancies. In addition, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has shown potent activity in preclinical models of B-cell malignancies, which suggests that it may be effective in the treatment of these diseases. However, one of the limitations of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the development of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One possible direction is to test its efficacy in clinical trials in patients with B-cell malignancies. Another direction is to explore its potential use in combination with other drugs, such as ibrutinib, venetoclax, and rituximab, to enhance its anti-tumor activity. Finally, further research is needed to elucidate the mechanism of action of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide and to identify potential biomarkers that can be used to predict its response in patients.
Synthesemethoden
The synthesis of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-chlorobenzoyl chloride with cyclohexylamine to yield 3-chloro-N-cyclohexylbenzamide. The second step involves the reaction of the intermediate with 2-hydroxy-7-methylquinoline to yield the final product, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. The synthesis of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been described in detail in a patent application by Takeda Pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has shown potent activity against B-cells and has been shown to induce apoptosis and inhibit proliferation of B-cells. 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to have synergistic effects when used in combination with other drugs such as ibrutinib, venetoclax, and rituximab.
Eigenschaften
IUPAC Name |
3-chloro-N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-10-11-17-13-19(23(28)26-22(17)12-16)15-27(21-8-3-2-4-9-21)24(29)18-6-5-7-20(25)14-18/h5-7,10-14,21H,2-4,8-9,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPPOTHYKQQDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

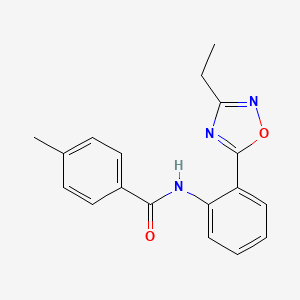
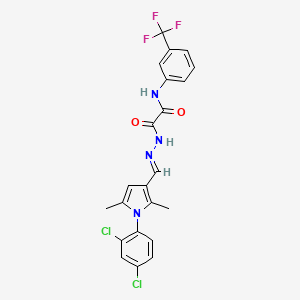
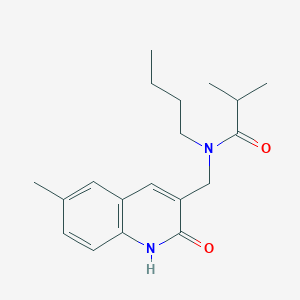
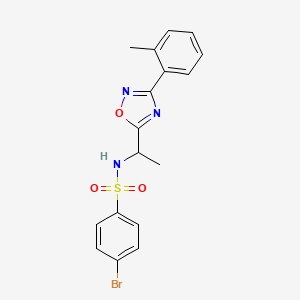
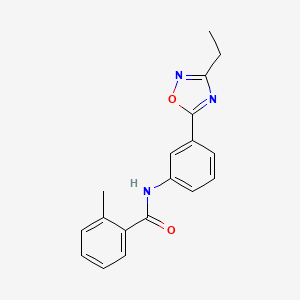
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)

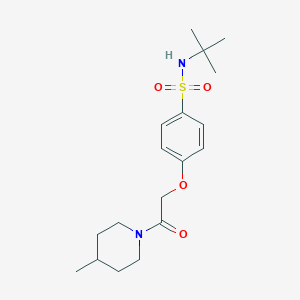
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7693759.png)
